2-tert-Butyl-4-chloro-5-(1-phenylethoxy)pyridazin-3(2H)-one
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Overview
Description
2-(tert-Butyl)-4-chloro-5-(1-phenylethoxy)pyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazine family. This compound is characterized by the presence of a tert-butyl group, a chloro substituent, and a phenylethoxy group attached to the pyridazinone core. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyl)-4-chloro-5-(1-phenylethoxy)pyridazin-3(2H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyridazine core: This can be achieved by the reaction of hydrazine with a suitable diketone or diester.
Introduction of the chloro substituent: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the tert-butyl group: This step can be carried out using tert-butyl bromide in the presence of a base like potassium carbonate.
Introduction of the phenylethoxy group: This can be achieved through an etherification reaction using phenylethanol and a suitable dehydrating agent like sulfuric acid.
Industrial Production Methods
Industrial production of 2-(tert-Butyl)-4-chloro-5-(1-phenylethoxy)pyridazin-3(2H)-one may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Large-scale production may utilize continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butyl)-4-chloro-5-(1-phenylethoxy)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro substituent can be replaced by other groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium thiolate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol or potassium thiolate in ethanol.
Major Products
Oxidation: Formation of corresponding pyridazinone derivatives with oxidized functional groups.
Reduction: Formation of reduced pyridazinone derivatives.
Substitution: Formation of substituted pyridazinone derivatives with various functional groups replacing the chloro substituent.
Scientific Research Applications
2-(tert-Butyl)-4-chloro-5-(1-phenylethoxy)pyridazin-3(2H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(tert-Butyl)-4-chloro-5-(1-phenylethoxy)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating the activity of receptors on cell surfaces or within cells.
Altering gene expression: Influencing the transcription and translation of specific genes.
Comparison with Similar Compounds
Similar Compounds
- 2-(tert-Butyl)-4-chloro-5-(1-phenylethoxy)pyridine
- 2-(tert-Butyl)-4-chloro-5-(1-phenylethoxy)pyrimidine
- 2-(tert-Butyl)-4-chloro-5-(1-phenylethoxy)pyrazine
Uniqueness
2-(tert-Butyl)-4-chloro-5-(1-phenylethoxy)pyridazin-3(2H)-one is unique due to its specific combination of functional groups and the pyridazinone core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
88093-70-3 |
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Molecular Formula |
C16H19ClN2O2 |
Molecular Weight |
306.79 g/mol |
IUPAC Name |
2-tert-butyl-4-chloro-5-(1-phenylethoxy)pyridazin-3-one |
InChI |
InChI=1S/C16H19ClN2O2/c1-11(12-8-6-5-7-9-12)21-13-10-18-19(16(2,3)4)15(20)14(13)17/h5-11H,1-4H3 |
InChI Key |
VWVSDWXNDFEWAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)OC2=C(C(=O)N(N=C2)C(C)(C)C)Cl |
Origin of Product |
United States |
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